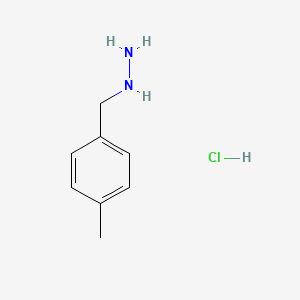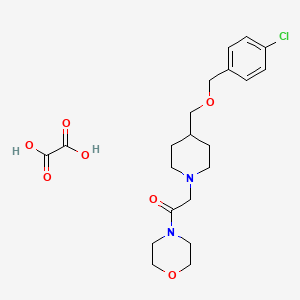
3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is commonly known as MPEP and is used in scientific research as a potent and selective antagonist of metabotropic glutamate receptor 5 (mGluR5). The mGluR5 receptor is a G protein-coupled receptor that is involved in various physiological processes, including learning, memory, and pain perception. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
MPEP acts as a selective and potent antagonist of 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors. It binds to the receptor and prevents the activation of downstream signaling pathways, which are involved in various physiological processes, including learning, memory, and pain perception. The inhibition of 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors by MPEP has been shown to have a neuroprotective effect in various neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects. It has been shown to have a potent and selective antagonistic effect on 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors, which are involved in various physiological processes, including learning, memory, and pain perception. MPEP has been shown to have a neuroprotective effect in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has also been shown to have potential therapeutic applications in the treatment of psychiatric disorders, including anxiety, depression, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP has several advantages for lab experiments. It is a potent and selective antagonist of 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors, which makes it an ideal tool for studying the role of 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors in various physiological processes. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, which makes it a valuable compound for drug discovery and development. However, there are some limitations to the use of MPEP in lab experiments. It has been shown to have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of MPEP. One potential direction is the development of more potent and selective 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione antagonists. Another potential direction is the study of the role of 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors in various neurological and psychiatric disorders. MPEP has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and Fragile X syndrome, and further research is needed to explore its potential in these and other disorders. Additionally, the off-target effects of MPEP on other receptors need to be further studied to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of MPEP involves several steps, starting from the reaction of 2,6-dioxopurine with 2-methyl-2-propen-1-ol to form 2,6-dioxopurine-7-(2-methylprop-2-en-1-yl) derivative. This intermediate product is then reacted with piperazine in the presence of a base to form 3-methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a potent and selective antagonistic effect on 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors, which are involved in various physiological processes, including learning, memory, and pain perception. MPEP has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has also been studied for its potential use in the treatment of psychiatric disorders, including anxiety, depression, and addiction.
Propiedades
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-9(2)8-20-10-11(18(3)14(22)17-12(10)21)16-13(20)19-6-4-15-5-7-19/h15H,1,4-8H2,2-3H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCJMBCXUAFVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


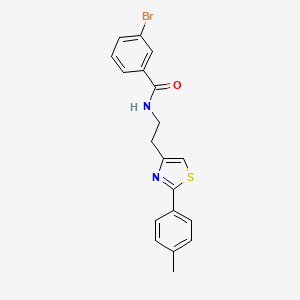
![1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2814238.png)
![1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2814239.png)
![5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2814244.png)

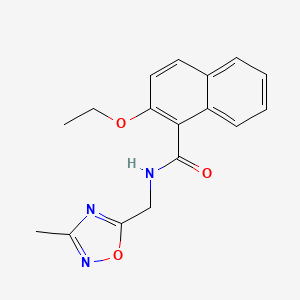


![Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2814254.png)
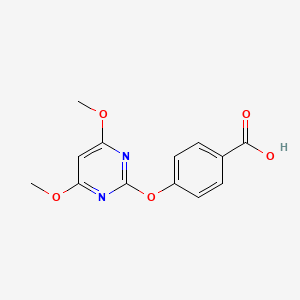
![2-(4-{[(4-Fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2814256.png)
